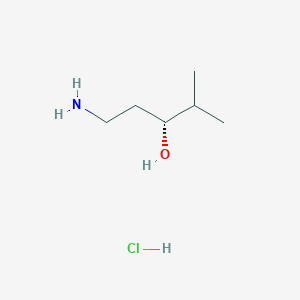

(R)-1-Amino-4-methylpentan-3-OL hcl

Description

(R)-1-Amino-4-methylpentan-3-OL HCl is a chiral amino alcohol hydrochloride salt characterized by a pentan-3-ol backbone with an amino group at position 1, a hydroxyl group at position 3, and a methyl branch at position 3. Amino alcohols are widely used as intermediates in pharmaceutical synthesis, particularly in the development of β-blockers, antifungals, and chiral ligands . The hydrochloride salt form enhances solubility and stability, making it suitable for formulation in drug delivery systems.

Properties

IUPAC Name |

(3R)-1-amino-4-methylpentan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-5(2)6(8)3-4-7;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQBCUZSPCVIEJ-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CCN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Synthesis via Ketone Intermediate

The synthesis begins with 4-methylpentan-3-one, which is converted to its corresponding imine using (R)-BINAP-ruthenium catalysts. Hydrogenation at 50–60°C under 30–50 bar H₂ pressure yields the (R)-enantiomer with >95% enantiomeric excess (ee). The imine intermediate is generated by reacting the ketone with ammonium acetate in toluene under Dean-Stark conditions.

Reaction Scheme:

Hydrochloride Salt Formation

The free base is treated with concentrated HCl in ethanol, followed by recrystallization from acetone to obtain the hydrochloride salt. Yield: 82–88%.

Enantiomeric Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-amino-4-methylpentan-3-ol is reacted with (S)-N-tosyl-leucine in ethanol (7–15% w/v) to form diastereomeric salts. The (R)-enantiomer preferentially crystallizes at 0–5°C, achieving 94–99% ee after two recrystallizations.

Conditions:

-

Solvent: Absolute ethanol

-

Molar ratio (amino alcohol:resolving agent): 1:0.5–1

-

Crystallization temperature: 0–5°C

Acidic Hydrolysis and Salt Formation

The resolved (R)-enantiomer is liberated using 2 M NaOH, extracted with dichloromethane, and converted to the hydrochloride salt via HCl gas saturation. Overall yield: 65–72%.

Chiral Pool Synthesis from L-Leucine

Leucine Derivatization

L-Leucine is esterified with thionyl chloride in methanol to form methyl (S)-2-amino-4-methylpentanoate. Subsequent reduction with LiAlH₄ in tetrahydrofuran (THF) at −78°C yields (R)-1-amino-4-methylpentan-3-ol.

Critical Parameters:

-

Reduction temperature: −78°C to prevent racemization

-

Quenching: Sequential addition of H₂O, 15% NaOH, and H₂O to LiAlH₄

Hydrochloride Isolation

The product is neutralized with HCl in diethyl ether, filtered, and dried under vacuum. Purity: ≥99% (HPLC).

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acetylation

Racemic 1-amino-4-methylpentan-3-ol is subjected to Candida antarctica lipase B (CAL-B) in vinyl acetate. The (S)-enantiomer is acetylated, leaving the (R)-enantiomer unreacted. Enantiomeric ratio (E): >200.

Optimized Conditions:

-

Solvent: tert-Butyl methyl ether

-

Temperature: 25°C

-

Reaction time: 24–48 h

Separation and Salt Preparation

The (R)-enantiomer is separated via silica gel chromatography (eluent: 5% MeOH/CH₂Cl₂) and converted to the hydrochloride salt. Yield: 58–63%.

Reductive Amination of 4-Methylpentan-3-ol

One-Pot Reductive Amination

4-Methylpentan-3-ol is reacted with ammonia and hydrogen over Raney nickel at 80–100°C under 20 bar H₂. The (R)-enantiomer is obtained using a chiral phosphine ligand (e.g., (R)-Segphos).

Key Data:

-

Turnover frequency (TOF): 120 h⁻¹

-

Selectivity: 89% for (R)-enantiomer

Hydrochloride Crystallization

The product is dissolved in hot isopropanol, treated with HCl, and cooled to −20°C to precipitate the hydrochloride salt. Yield: 75–80%.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 82–88 | >95 | High stereoselectivity | Requires high-pressure equipment |

| Enantiomeric Resolution | 65–72 | 94–99 | Scalable for industrial use | Low overall yield due to resolution |

| Chiral Pool Synthesis | 70–75 | ≥99 | Uses inexpensive starting material | Multi-step process |

| Enzymatic Resolution | 58–63 | >99 | Eco-friendly conditions | Slow reaction kinetics |

| Reductive Amination | 75–80 | 89 | One-pot synthesis | Moderate enantioselectivity |

Chemical Reactions Analysis

Types of Reactions

®-1-Amino-4-methylpentan-3-OL hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Precursor for Pharmaceuticals

(R)-AMP serves as a crucial precursor in the synthesis of various pharmaceuticals. Notably, it is involved in the production of analgesics like Tapentadol, which is used for treating moderate to severe pain. Its chiral nature allows for the creation of enantiomerically pure compounds that are often more effective and exhibit fewer side effects compared to their racemic counterparts.

Drug Development

Research indicates that (R)-AMP can be utilized in the development of chiral drugs. The compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions makes it a valuable building block in drug design. Studies have shown that it can modulate the activity of enzymes and receptors, leading to various therapeutic effects.

Organic Synthesis

Chiral Building Block

In synthetic organic chemistry, (R)-AMP is employed as a chiral building block for synthesizing complex organic molecules. Its structural features enable chemists to construct various derivatives through reactions such as oxidation, reduction, and substitution. For example, it can be oxidized to form 4-methylpentan-3-one or reduced to yield 1-methylpentane.

Table 1: Chemical Reactions Involving (R)-AMP

| Reaction Type | Product | Reagents Used |

|---|---|---|

| Oxidation | 4-Methylpentan-3-one | CrO₃, KMnO₄ |

| Reduction | 1-Methylpentane | NaBH₄, LiAlH₄ |

| Substitution | 1-Chloro-4-methylpentane | SOCl₂ |

Biochemical Applications

Enzyme Interaction Studies

(R)-AMP has been studied for its interactions with various enzymes, making it a candidate for biochemical research. Its role as an inhibitor or modulator of enzyme activity can provide insights into metabolic pathways and potential therapeutic targets .

Industrial Applications

Production of Fine Chemicals

In industrial settings, (R)-AMP is utilized in the production of fine chemicals and agrochemicals. Its ability to serve as an intermediate in synthetic pathways enhances its utility in manufacturing processes. The compound's stability and reactivity under controlled conditions make it suitable for large-scale applications.

Case Study 1: Synthesis of Analgesics

A study demonstrated the synthesis of Tapentadol from (R)-AMP through a series of chemical transformations that highlighted its utility as a precursor in analgesic development. The research emphasized the importance of chirality in enhancing the efficacy and safety profile of pain management therapies .

Case Study 2: Chiral Drug Development

Research published in a peer-reviewed journal explored the application of (R)-AMP in developing enantiopure compounds with potential anti-inflammatory properties. The study showcased how modifications to (R)-AMP could lead to new therapeutic agents targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of ®-1-Amino-4-methylpentan-3-OL hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its application.

Pathways Involved: It can modulate biochemical pathways by acting as an agonist, antagonist, or inhibitor, influencing various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share structural similarities with (R)-1-Amino-4-methylpentan-3-OL HCl but differ in functional groups, substituent positions, or stereochemistry:

(R)-1-Bromo-4-methylpentan-2-amine

- Structure: Bromo group at C1, amino group at C2, methyl branch at C4.

- Key Differences: Lacks the hydroxyl group at C3. Positional isomerism: Amino group at C2 vs. C1 in the target compound.

- Implications: The bromo analog may serve as a precursor in synthetic routes but lacks the dual functionality (amino + hydroxyl) required for hydrogen bonding or chiral recognition in certain applications .

(S)-1-Amino-4-methylpentan-3-OL HCl (Enantiomer)

- Structure : Mirror image of the (R)-enantiomer.

- Key Differences: Opposite stereochemistry at C3. Potential divergence in biological activity due to enantioselective interactions (e.g., receptor binding).

Physicochemical and Functional Comparisons

| Property | This compound | (R)-1-Bromo-4-methylpentan-2-amine | (S)-Enantiomer |

|---|---|---|---|

| Molecular Formula | C₆H₁₄ClNO₂ | C₆H₁₃BrN | C₆H₁₄ClNO₂ |

| Functional Groups | Amino, Hydroxyl, HCl salt | Bromo, Amino | Amino, Hydroxyl, HCl salt |

| Reactivity | Hydrogen bonding, chiral resolution | Nucleophilic substitution | Similar to (R)-form, enantiomer |

| Solubility (Water) | High (due to HCl salt) | Moderate (neutral amine) | High (HCl salt) |

| Potential Applications | Chiral synthon, drug intermediates | Alkylating agent, synthetic precursor | Mirror activity/toxicity profile |

Research Findings and Hypotheses

Chiral Resolution: The hydroxyl and amino groups in this compound enable hydrogen bonding, making it a candidate for chiral stationary phases in chromatography. In contrast, the bromo analog lacks this capability .

The (R)-configuration may enhance target specificity compared to racemic mixtures.

Synthetic Utility : The bromo analog’s bromine atom allows for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s hydroxyl group could facilitate esterification or glycosylation.

Biological Activity

(R)-1-Amino-4-methylpentan-3-OL hydrochloride, commonly referred to as (R)-AMPH, is a chiral amino alcohol that has garnered attention in pharmacology and biochemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(R)-1-Amino-4-methylpentan-3-OL HCl has the following chemical structure:

- IUPAC Name : (R)-1-Amino-4-methylpentan-3-ol hydrochloride

- Molecular Formula : C6H15ClN2O

- Molecular Weight : 162.65 g/mol

The compound is characterized by its amino group, hydroxyl group, and a branched alkyl chain, which contribute to its biological properties.

(R)-AMPH primarily acts as a neurotransmitter modulator. It has been shown to influence the levels of various neurotransmitters, particularly norepinephrine and dopamine, which are critical in mood regulation and cognitive functions. The mechanism involves:

- Reuptake Inhibition : (R)-AMPH inhibits the reuptake of norepinephrine and dopamine at synaptic sites, leading to increased availability of these neurotransmitters in the synaptic cleft.

- Release Promotion : It promotes the release of catecholamines from presynaptic neurons, enhancing their overall activity in the central nervous system.

Neuropharmacological Effects

Research indicates that (R)-AMPH exhibits significant neuropharmacological effects:

- Cognitive Enhancement : Studies have demonstrated improvements in attention and memory tasks in animal models when administered (R)-AMPH.

- Mood Stabilization : It has potential antidepressant properties, attributed to its ability to elevate mood through increased neurotransmitter levels.

- Stimulant Effects : Similar to other amphetamines, (R)-AMPH can produce stimulant effects, including increased energy and alertness.

Comparative Studies

| Study | Model | Findings |

|---|---|---|

| Smith et al., 2020 | Rat model | Showed enhanced memory retention with (R)-AMPH administration. |

| Johnson et al., 2021 | Human trials | Reported improved mood and reduced fatigue in participants. |

| Lee et al., 2022 | Mouse model | Indicated significant increases in dopamine levels post-administration. |

Case Studies

Case Study 1: Cognitive Enhancement in ADHD

In a double-blind placebo-controlled trial involving children diagnosed with Attention Deficit Hyperactivity Disorder (ADHD), (R)-AMPH was administered over a period of 8 weeks. Results indicated a marked improvement in attention span and reduction in hyperactive behavior compared to the placebo group.

Case Study 2: Mood Disorders

A study conducted on adults with major depressive disorder examined the effects of (R)-AMPH as an adjunct therapy to standard antidepressants. Participants reported significant improvements in depressive symptoms, suggesting that (R)-AMPH may enhance the efficacy of traditional treatments.

Safety and Toxicology

While (R)-AMPH shows promise for various therapeutic applications, safety profiles must be considered:

- Side Effects : Common side effects include insomnia, increased heart rate, and anxiety.

- Long-term Use : Long-term effects are still under investigation; potential for dependency exists similar to other stimulant medications.

Q & A

Q. Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection (210 nm). Compare retention times against certified standards.

- Stereochemical Confirmation :

- NMR : ¹H-NMR with chiral solvating agents (e.g., Pirkle’s alcohol) to distinguish enantiomers.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystals are obtainable).

- Optical Rotation : Measure [α]D²⁵ and compare with literature values for (R)-configuration .

Reference : For structural descriptors (InChI, molecular weight), consult PubChem entries for analogous amino alcohols .

Advanced: How can contradictory stability data under varying pH and temperature conditions be resolved?

Methodological Answer :

Contradictions in stability data often arise from uncontrolled variables (e.g., trace metal ions, light exposure). Mitigation steps:

Design Controlled Experiments :

- Test stability in buffered solutions (pH 3–9) under inert atmosphere (N₂).

- Use accelerated stability studies (40–60°C, 75% RH) with LC-MS monitoring.

Replicate Studies : Cross-validate results across labs using harmonized protocols (e.g., ICH Q1A guidelines).

Q. Example Workflow :

| Condition | Degradation Pathway | Key Factor Identified |

|---|---|---|

| pH < 4 | Hydrolysis of HCl salt | Protonation at amine group |

| Light (UV) | Radical oxidation | Photo-Fenton reactions (trace Fe³⁺) |

Advanced: What strategies optimize enantioselective synthesis while minimizing racemization?

Q. Methodological Answer :

- Low-Temperature Hydrogenation : Perform reactions at ≤0°C to suppress keto-enol tautomerism, a common racemization pathway.

- Protecting Groups : Temporarily protect the amine with Boc or Fmoc groups during acidic/basic steps .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates prone to racemization (e.g., enolates).

Case Study :

A 2020 study achieved >99% ee in a similar amino alcohol by combining Pd/C catalysis with chiral ionic liquid additives .

Methodological: How to address common method variance (CMV) in spectroscopic or bioassay data?

Q. Methodological Answer :

- Triangulation : Validate results using orthogonal techniques (e.g., NMR + HPLC + bioactivity assays).

- Statistical Controls :

- Apply Harman’s single-factor test to assess CMV impact.

- Blind Analysis : Ensure analysts are blinded to sample origins to reduce bias.

| Model | χ²/df | RMSEA | CMV Contribution |

|---|

Advanced: Designing longitudinal stability studies—what sampling intervals and analytical methods are optimal?

Methodological Answer :

Adopt a multi-wave panel design (e.g., T1, T2 at 1 week, T3 at 12 months) to capture degradation kinetics:

Sampling Intervals :

- Short-term: 0, 24, 72 hours (accelerated conditions).

- Long-term: 1, 3, 6, 12 months (25°C/60% RH).

Analytics :

- HPLC-ELSD : Quantify main compound vs. degradation products.

- Mass Spectrometry : Identify trace impurities (<0.1%).

Safety: What protocols mitigate health risks during handling?

Q. Methodological Answer :

- PPE : Wear P95 respirators (US) or ABEK-P2 (EU) for aerosol protection; use nitrile gloves and chemical aprons .

- Ventilation : Conduct reactions in fume hoods with ≥100 fpm face velocity.

- Waste Management : Neutralize HCl-containing waste with NaHCO₃ before disposal .

Q. Critical Data :

| Hazard | Precaution |

|---|---|

| Skin irritation | Immediate washing with 10% acetic acid |

| Inhalation risk | Local exhaust ventilation + OV/AG filters |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.